molecular formula CH2Cl3NO2S B8542258 Trichloromethanesulfonamide CAS No. 30289-70-4

Trichloromethanesulfonamide

Cat. No.: B8542258
CAS No.: 30289-70-4
M. Wt: 198.5 g/mol
InChI Key: CPVVJUTUYYQONZ-UHFFFAOYSA-N
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Description

Trichloromethanesulfonamide is a synthetic sulfonamide derivative of interest in various chemical and pharmaceutical research fields. As part of the sulfonamide family, which are known for their role as competitive enzyme inhibitors, this compound may serve as a key intermediate or precursor in organic synthesis and medicinal chemistry . Sulfonamides function by mimicking essential substrates, thereby disrupting critical biological pathways in target organisms . Researchers value this high-purity compound for exploring new synthetic routes, developing enzyme inhibitors, and studying structure-activity relationships. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30289-70-4

Molecular Formula

CH2Cl3NO2S

Molecular Weight

198.5 g/mol

IUPAC Name

trichloromethanesulfonamide

InChI

InChI=1S/CH2Cl3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7)

InChI Key

CPVVJUTUYYQONZ-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)N)(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Trichloromethanesulfonamide and Its Core Scaffold

Classical and Foundational Synthesis Routes

The traditional and most well-documented methods for constructing the trichloromethanesulfonamide scaffold begin with the manipulation of the trichloromethanesulfenyl group. This step-wise approach involves the formation of a sulfenamide (B3320178) intermediate, which is subsequently oxidized to the desired sulfonamide.

Preparation via Trichloromethanesulfenamides

A cornerstone of classical synthesis involves the initial formation of a carbon-sulfur-nitrogen bond, creating a trichloromethanesulfenamide intermediate. This intermediate is then subjected to an oxidation step to elevate the sulfur atom to the hexavalent state characteristic of a sulfonamide.

The initial and critical step in this sequence is the reaction of trichloromethanesulfenyl chloride (Cl3CSCl) with a suitable primary or secondary amine. This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfenyl chloride, leading to the displacement of the chloride ion and the formation of the corresponding N-substituted trichloromethanesulfenamide. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent for this reaction is critical and is often an aprotic organic solvent like diethyl ether or dichloromethane (B109758) to ensure the solubility of the reactants and facilitate the reaction.

The general reaction can be represented as:

Cl₃CSCl + R¹R²NH + Base → Cl₃CSNR¹R² + Base·HCl

This reaction is versatile and can be employed with a range of aliphatic and aromatic amines, providing access to a diverse array of trichloromethanesulfenamide precursors. Below is a representative table of trichloromethanesulfenamides synthesized using this methodology.

Amine (R¹R²NH)Trichloromethanesulfenamide Product (Cl₃CSNR¹R²)
AnilineN-Phenyltrichloromethanesulfenamide
DiethylamineN,N-Diethyltrichloromethanesulfenamide
Morpholine4-(Trichloromethylthio)morpholine
Note: This table is illustrative and based on general reactivity patterns.

Once the trichloromethanesulfenamide intermediate is synthesized and purified, the subsequent step involves the oxidation of the sulfur atom. A common and effective oxidizing agent for this transformation is meta-chloroperbenzoic acid (m-CPBA). The reaction is typically performed in a chlorinated solvent, such as dichloromethane, at controlled temperatures, often starting at 0 °C and allowing the reaction to proceed to completion at room temperature. The peroxy acid delivers an oxygen atom to the sulfur, converting the sulfenamide to the corresponding sulfonamide. The stoichiometry of the oxidizing agent is crucial to ensure complete conversion without over-oxidation.

The general oxidation reaction is as follows:

Cl₃CSNR¹R² + 2 m-CPBA → Cl₃CSO₂NR¹R² + 2 m-Chlorobenzoic acid

The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the desired this compound is isolated and purified from the reaction mixture, which also contains the m-chlorobenzoic acid byproduct.

Advanced and Contemporary Synthetic Strategies

Modern synthetic chemistry continually seeks to improve upon classical methods by developing more efficient, direct, and versatile routes. In the context of this compound synthesis, this includes approaches that bypass the sulfenamide intermediate and those that employ catalysis to facilitate bond formation.

Approaches Involving Sulfonyl Chlorides and Amine Coupling

A more direct and often higher-yielding approach to sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the case of this compound, this requires the preparation of trichloromethanesulfonyl chloride (Cl₃CSO₂Cl). This key intermediate can be synthesized by the oxidation of trichloromethanesulfenyl chloride. rsc.org Once obtained, trichloromethanesulfonyl chloride can be directly coupled with a wide range of primary and secondary amines to afford the target trichloromethanesulfonamides. This reaction is a standard method for sulfonamide formation and is typically carried out in the presence of a base to scavenge the liberated HCl. organic-chemistry.org

The two-step, one-pot potential of this route, where the oxidation of the sulfenyl chloride is immediately followed by the addition of the amine without isolation of the sulfonyl chloride intermediate, represents a significant improvement in efficiency over the multi-step classical route.

AmineReaction ConditionsProductYield (%)
AmmoniaEt₂O, BaseThis compoundData not available
AnilinePyridine, BenzeneN-Phenylthis compoundData not available
Note: This table represents a general reaction scheme; specific yield data for these exact reactions are not readily available in the provided search results.

Transition Metal-Catalyzed C-N Bond Formation in Sulfonamide Synthesis

The field of transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, and these methodologies are increasingly being applied to the synthesis of sulfonamides. While specific examples detailing the transition metal-catalyzed synthesis of this compound are not prevalent in the general literature, the broader principles are applicable. These methods often involve the coupling of an aryl or alkyl halide with a sulfonamide or a sulfonamide precursor, facilitated by a palladium, copper, or other transition metal catalyst.

For instance, a general palladium-catalyzed approach might involve the coupling of an aryl halide with a source of the sulfonamide moiety. While this is more commonly applied to the synthesis of arylsulfonamides, the principles could be adapted for the synthesis of N-aryl trichloromethanesulfonamides. Such catalytic systems offer the potential for milder reaction conditions and a broader substrate scope compared to traditional methods. However, the application of these advanced techniques to the specific synthesis of the this compound scaffold is an area that warrants further investigation and development.

Innovative Pathways from Sulfenamides and Sulfonate Esters

Conventional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. However, the instability and hazardous nature of many sulfonyl chlorides have driven research toward more stable and manageable precursors. Among these, sulfenamides and sulfonate esters have emerged as promising alternatives.

Pathways from Sulfonate Esters: A significant innovation in sulfonamide synthesis is the use of sulfonate esters as stable precursors. The aminolysis of activated sulfonate esters, such as those derived from pentafluorophenol (B44920) (PFP) or p-nitrophenol, provides an effective route to the sulfonamide bond. nih.govucl.ac.ukcore.ac.uk This method involves the nucleophilic attack of an amine on the sulfur atom of the sulfonate ester, displacing the phenoxide leaving group. nih.goveurjchem.com This approach is advantageous due to the enhanced shelf-stability of the sulfonate ester precursors compared to their sulfonyl chloride counterparts. ucl.ac.ukcore.ac.uk The reactivity can be tuned based on the electronic properties of the phenol (B47542) leaving group, allowing for controlled and selective reactions. nih.gov

The table below details various sulfonate ester systems used for the synthesis of the sulfonamide scaffold.

Sulfonate Ester PrecursorTypical Amine SubstrateKey Reaction ConditionsAdvantagesReference
Pentafluorophenyl (PFP) Sulfonate EstersPrimary, secondary, aliphatic, and aromatic aminesRefluxing in a solvent like Tetrahydrofuran (THF)High stability of precursor, good to excellent yields. core.ac.uk
p-Nitrophenyl SulfonatesVarious amines (aniline, benzylamine, N-benzylpiperazine)Room temperatureWell-balanced stability and reactivity of the leaving group. nih.gov

Pathways from Sulfenamides: Sulfenamides, which feature a direct sulfur-nitrogen bond at a lower oxidation state (R-S-N), represent a conceptually distinct starting point. The direct conversion of a sulfenamide to a sulfonamide is an oxidative process. A more documented innovative route proceeds through a two-step sequence involving the oxidation of a sulfenamide to a sulfinamide, which is then further oxidized to the target sulfonamide. organic-chemistry.org For instance, the reaction of methyl sulfinates with lithium amides can generate sulfinamides, which are subsequently oxidized to provide a wide range of sulfonamides in high yields. organic-chemistry.org This pathway avoids the use of potentially hazardous reagents and is noted for maintaining the configurational stability of the amine substrates. organic-chemistry.org

Sustainable and Green Chemistry Considerations in Production

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being applied to the synthesis of sulfonamides. google.com These strategies focus on the use of benign solvents, solvent-free conditions, and energy-efficient processes.

Aqueous and Sustainable Solvents: A significant advancement is the development of synthetic methods that use water or other sustainable solvents. One facile method describes the synthesis of sulfonamides in water under dynamic pH control, using equimolar amounts of reactants and eliminating the need for organic bases. rsc.org This process simplifies product isolation to mere filtration after acidification, yielding products with excellent purity. rsc.org Other research highlights the use of alternative sustainable solvents like ethanol, glycerol, and Deep Eutectic Solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol. uniba.itresearchgate.netrsc.org These methods often employ eco-friendly oxidants for in situ generation of the reactive sulfonyl species from precursors like thiols. researchgate.netrsc.org

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a powerful solvent-free alternative. A one-pot, three-component mechanochemical process has been developed for aromatic sulfonamides using potassium metabisulfite (B1197395) (K₂S₂O₅) as an SO₂ source, an amine, and an aryl bromide or carboxylic acid under palladium catalysis. rsc.orgthieme-connect.comrsc.org This solvent-free approach is notable for its tolerance of a wide range of functional groups and its scalability. thieme-connect.comrsc.org

The following table compares traditional synthetic methods with modern green chemistry approaches for the production of the sulfonamide scaffold.

ParameterTraditional Method (Sulfonyl Chloride)Green Chemistry ApproachesReference
Solvent Often volatile organic compounds (VOCs)Water, ethanol, glycerol, Deep Eutectic Solvents (DESs), or solvent-free (mechanochemistry) rsc.orguniba.itrsc.org
Reagents/Byproducts Unstable/hazardous sulfonyl chlorides; generates stoichiometric salt waste (e.g., HCl)Stable precursors (thiols, sulfonic acids); in situ generation of reactive species; minimal byproducts researchgate.netnih.gov
Energy Input Often requires heating/refluxOften proceeds at room temperature; mechanochemical methods use mechanical energy directly rsc.orgrsc.org
Workup/Purification Often requires extraction and chromatographySimplified procedures, such as filtration only rsc.org

Chemical Reactivity and Reaction Mechanisms of Trichloromethanesulfonamide

Reactivity of the Sulfonamide Functional Group

The sulfonamide group is generally considered robust. researchgate.net However, the presence of the highly electronegative trichloromethyl group is expected to enhance the reactivity of both the nitrogen and sulfur atoms within this group.

The nitrogen atom of a primary sulfonamide can act as a nucleophile. The acidity of the N-H bond is a key factor; the presence of electron-withdrawing groups on the sulfur atom increases the acidity of these protons. vu.nl The trichloromethyl group, being a potent electron-withdrawing group, is anticipated to significantly increase the acidity of the N-H protons in trichloromethanesulfonamide, making deprotonation by a base more facile.

Once deprotonated, the resulting anion is a more potent nucleophile and can participate in various reactions, such as alkylation and acylation, at the nitrogen atom. This enhanced acidity and subsequent nucleophilicity are crucial for the derivatization of the sulfonamide.

The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This renders the sulfur atom electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a cornerstone of sulfonamide synthesis, typically involving the reaction of a sulfonyl chloride with an amine. nih.gov In this compound, the inductive effect of the trichloromethyl group further increases the partial positive charge on the sulfur atom, thereby enhancing its electrophilic character.

Reactions involving nucleophilic attack at the sulfur center could potentially lead to the cleavage of the S-N or S-C bond, although these bonds are generally stable. The specific conditions required for such reactions with this compound would depend on the strength of the nucleophile and the reaction environment.

Reactivity of the Trichloromethyl Group

The C-Cl bonds within the trichloromethyl group are susceptible to nucleophilic substitution, although such reactions often require specific conditions. Furthermore, the trichloromethyl group can, in certain chemical transformations, act as a leaving group. Reactions involving the cleavage of the C-S bond are also a possibility, particularly under reductive conditions.

Mechanistic Pathways of Key Transformations

While direct studies on this compound are scarce, extensive research on closely related N-Aryl-1,1,1-trichloromethanesulfenamides provides significant insight into potential reaction pathways, particularly those involving the generation and subsequent reactions of highly reactive intermediates.

N-Aryl-1,1,1-trichloromethanesulfenamides readily undergo dehydrochlorination when treated with a base, such as potassium hydroxide in an ethanolic solution. researchgate.nettandfonline.com This elimination reaction results in the formation of transient and highly reactive chlorinated thiocarbonyl S-imides (thione S-imides). tandfonline.com These intermediates are central to the subsequent dimerization and cycloaddition reactions.

The mechanism involves the abstraction of a proton from the nitrogen atom by the base, followed by the elimination of a chloride ion from the trichloromethyl group, leading to the formation of a C=S double bond and the corresponding thiocarbonyl S-imide.

The fate of the transient chlorinated thiocarbonyl S-imides is highly dependent on the steric and electronic properties of the N-aryl substituent. researchgate.nettandfonline.com

Dimerization: For less sterically hindered N-aryl groups (e.g., 2-methylphenyl, 4-methylphenyl), the thiocarbonyl S-imides undergo a regioselective 'head-to-head' dimerization. researchgate.nettandfonline.com This process leads to the formation of 5,5,6,6-tetrachloro-1,4,2,3-dithiadiazinanes in high yields. tandfonline.com A diradical mechanism has been proposed to explain this specific regioselectivity. researchgate.net

Multi-step Reactions: In cases where the N-aryl group is sterically crowded (e.g., 2,6-dimethylphenyl, 2,4,6-trimethylphenyl), the dimerization pathway is suppressed. Instead, these intermediates undergo a multi-step reaction to yield sulfur N,N'-diaryldiimides. researchgate.nettandfonline.com

Cycloaddition: Thiocarbonyl S-imides are classified as 'S-centered' 1,3-dipoles and can participate in cycloaddition reactions. tandfonline.com They are known to react with various dipolarophiles to form five-membered cycloadducts. tandfonline.comacs.org

The following table summarizes the different reaction pathways observed for various N-Aryl-1,1,1-trichloromethanesulfenamides upon dehydrochlorination.

N-Aryl SubstituentSteric HindrancePrimary Reaction ProductReaction Type
2-MethylphenylLow5,5,6,6-Tetrachloro-1,4,2,3-dithiadiazinaneDimerization
4-MethylphenylLow5,5,6,6-Tetrachloro-1,4,2,3-dithiadiazinaneDimerization
4-MethoxyphenylLow5,5,6,6-Tetrachloro-1,4,2,3-dithiadiazinaneDimerization
4-BromophenylLow5,5,6,6-Tetrachloro-1,4,2,3-dithiadiazinaneDimerization
2,6-DimethylphenylHighSulfur N,N'-diaryldiimideMulti-step Reaction
2,4,6-TrimethylphenylHighSulfur N,N'-diaryldiimideMulti-step Reaction

This compound in Ring Expansion and Cyclization Reactions

Currently, there is a notable lack of specific research data and scholarly publications detailing the role of this compound in ring expansion and cyclization reactions. While the broader class of sulfonamides is known to participate in various synthetic transformations, including the formation of heterocyclic structures, the specific reactivity of the trichloromethylsulfonyl group in facilitating ring enlargements or intramolecular ring-closing events remains an underexplored area of chemical research.

Extensive searches of chemical literature and databases have not yielded specific examples or detailed mechanistic studies of this compound acting as a key reagent or substrate in these particular types of transformations. The inherent reactivity of the CCl3 group, combined with the electronic properties of the sulfonamide moiety, suggests potential for unique chemical behavior. However, without empirical evidence from published research, any discussion on its role in ring expansion and cyclization would be purely speculative.

Synthesis and Characterization of Trichloromethanesulfonamide Derivatives and Analogs

N-Substituted Trichloromethanesulfonamides

N-substituted trichloromethanesulfonamides are a class of organic compounds characterized by a trichloromethanesulfonamide core with a substituent on the nitrogen atom. The nature of this substituent, which can be an aryl or alkyl group, significantly influences the chemical and physical properties of the molecule.

Synthesis of N-Aryl and N-Alkyl Derivatives

The synthesis of N-aryl and N-alkyl sulfonamides is a well-established process in organic chemistry. A common and effective method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govorganic-chemistry.org This reaction is versatile and can be adapted to produce a wide array of sulfonamide derivatives.

For instance, the reaction of benzenesulfonyl chloride with primary and secondary water-soluble alkylamines has been studied, demonstrating high yields of the corresponding sulfonamides under specific pH conditions. researchgate.netscilit.com The efficiency of this reaction can be influenced by factors such as the hydrophobicity of the amine. scilit.com Microwave-assisted synthesis has also been explored as a method to produce sulfonamides in high yields, starting from sulfonic acids which are converted to the sulfonyl chloride intermediate. cbijournal.com

A general scheme for the synthesis of N-substituted sulfonamides involves coupling a sulfonyl chloride with an amine. For example, dansyl chloride has been coupled with a series of primary amines to yield a library of sulfonamides. nih.gov The reaction conditions can be mild, and the resulting sulfonamides can be characterized using various analytical techniques such as NMR and mass spectrometry. nih.gov

Recent advancements in synthetic methodologies have also introduced novel approaches, such as a transition-metal-free photocatalytic strategy for the modular synthesis of structurally diverse arylsulfonamides. This method utilizes the three-component coupling of aryl radicals, a sulfur dioxide surrogate, and a broad range of amines. rsc.org

Specific Derivatives: N-Methyl-N-[(trichloromethylthio)benzenesulfonamide]

A plausible and conventional synthetic route to N-Methyl-N-[(trichloromethylthio)benzenesulfonamide] would involve a two-step process. The first step would be the reaction of benzenesulfonyl chloride with methylamine to form N-methylbenzenesulfonamide. This is a standard procedure for creating N-alkyl sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Studies have shown that reactions of benzenesulfonyl chloride with various aliphatic amines, including methylamine, can be carried out in different solvents, and the reaction rates can be influenced by the solvent choice. researchgate.net

The second step would involve the introduction of the trichloromethylthio group onto the nitrogen atom of the N-methylbenzenesulfonamide. This can be achieved by reacting the sulfonamide with perchloromethyl mercaptan (trichloromethanesulfenyl chloride). This type of reaction is used in the synthesis of related compounds, such as N-phenyl-N-trichloromethylthio benzene sulfonamide. google.comgoogle.com The reaction conditions for this step would likely involve an alkaline medium or a phase transfer catalyst to facilitate the reaction. google.com

The structural characteristics of N-Methyl-N-[(trichloromethylthio)benzenesulfonamide] would be defined by the presence of the benzenesulfonyl group, the N-methyl group, and the trichloromethylthio group. The trichloromethyl group is known to be strongly electron-withdrawing, which would significantly influence the electron density distribution within the molecule and affect its reactivity. chlorobenzene.ltd The presence of the sulfur atom in the trichloromethylthio moiety provides a site for potential chemical modifications.

The chemical behavior of this compound would be dictated by the interplay of these functional groups. The sulfonamide linkage is generally stable, but the S-N bond can be susceptible to cleavage under certain conditions. The reactivity of the molecule would also be influenced by the steric and electronic effects of the N-methyl group.

N-Cyclohexyl-N-[(Trichloromethylthio)Benzenesulfonamide]

N-Cyclohexyl-N-[(trichloromethylthio)benzenesulfonamide] is a specific derivative that has been synthesized and characterized. It typically appears as a white to off-white powder with a slightly pungent odor. chlorobenzene.ltd

The synthesis of this compound can be achieved by first reacting benzenesulfonyl chloride with cyclohexylamine to produce N-cyclohexylbenzenesulfonamide. chlorobenzene.ltd In the subsequent step, a trichloromethylthio group is introduced onto the nitrogen atom of the N-cyclohexylbenzenesulfonamide. This is accomplished by reacting it with a suitable reagent, such as perchloromethyl mercaptan, in the presence of a catalyst, which could be a metal salt or an organic base. chlorobenzene.ltd

Elucidation of Structure-Reactivity Relationships in Derivatives

The structure of N-substituted this compound derivatives plays a crucial role in determining their reactivity. The key structural features that influence the chemical behavior of these compounds are the nature of the N-substituent (aryl, alkyl, or cycloalkyl) and the presence of the trichloromethylthio group.

The N-substituent also has a profound effect on the molecule's properties.

N-Aryl substituents , such as a phenyl group, introduce a rigid, planar structure and can participate in electronic delocalization with the sulfonamide group. chlorobenzene.ltd The electronic properties of the aryl ring (i.e., the presence of electron-donating or electron-withdrawing groups on the ring) can further modulate the reactivity of the sulfonamide.

N-Alkyl substituents , such as a methyl group, are generally electron-donating and can increase the electron density on the nitrogen atom compared to an aryl substituent. The size and branching of the alkyl group can also introduce steric effects that may hinder or facilitate certain reactions.

Exploration of Perfluorinated Analogs for Comparative Studies

The substitution of chlorine atoms with fluorine in this compound to yield its perfluorinated analog, trifluoromethanesulfonamide (B151150) (often referred to as triflamide), brings about significant alterations in the compound's physicochemical properties. These changes are primarily attributed to the high electronegativity and small atomic size of fluorine compared to chlorine. This section explores the synthesis and key characteristics of trifluoromethanesulfonamide, drawing comparisons with its trichlorinated counterpart to highlight the impact of perfluorination.

Synthesis of Trifluoromethanesulfonamide

The synthesis of trifluoromethanesulfonamide and other perfluoroalkylsulfonamides is commonly achieved through the reaction of the corresponding perfluoroalkylsulfonyl fluorides or chlorides with ammonia or amines. A prevalent method involves the use of trifluoromethanesulfonyl chloride as the starting material.

A typical synthetic procedure is as follows: Trifluoromethanesulfonyl chloride is dissolved in an anhydrous solvent, such as isopropyl ether. The solution is cooled, and ammonia gas is introduced slowly over a period of several hours while maintaining a low temperature. Following the reaction, water is added to dissolve the resulting salts. The mixture is then acidified, typically with hydrochloric acid. The organic phase, containing the trifluoromethanesulfonamide product, is separated, washed, and the solvent is removed under reduced pressure to yield the solid product.

Comparative Physicochemical Properties

The most striking difference between this compound and its perfluorinated analog lies in their acidity. The acidity of sulfonamides is determined by the stability of the resulting anion upon deprotonation of the nitrogen atom. The strong electron-withdrawing nature of the trifluoromethyl group in trifluoromethanesulfonamide plays a crucial role in stabilizing the negative charge on the nitrogen atom of its conjugate base.

The table below summarizes the available data for a comparative analysis of these two compounds.

PropertyThis compoundTrifluoromethanesulfonamide
Molecular Formula CCl₃SO₂NH₂CF₃SO₂NH₂
Molecular Weight 216.44 g/mol 149.09 g/mol
pKa (in water) Data not available in cited sources6.33
Synthesis Precursor Trichloromethanesulfonyl chlorideTrifluoromethanesulfonyl chloride

Research Findings and Implications

The enhanced acidity of trifluoromethanesulfonamide compared to its non-fluorinated and chlorinated analogs has significant implications for its application in various chemical reactions. Its conjugate base is a weak nucleophile, which makes it a useful counterion in organic synthesis. The lipophilicity imparted by the trifluoromethyl group is another key feature that influences its biological and chemical behavior.

The exploration of perfluorinated analogs like trifluoromethanesulfonamide provides valuable insights into the effects of halogen substitution on the electronic properties and reactivity of sulfonamides. These comparative studies are essential for the rational design of new compounds with tailored properties for applications in catalysis, materials science, and medicinal chemistry.

Applications of Trichloromethanesulfonamide in Organic Synthesis

Utilization as a Versatile Reagent

Trichloromethanesulfonyl chloride is a valuable reagent for the synthesis of sulfonamides, which are key structural components in many pharmaceuticals and agrochemicals. chemimpex.com The resulting Trichloromethanesulfonamide can then be employed in further synthetic transformations.

Application as a Nucleophile in Stereoselective Synthesis

While sulfonyl chlorides are electrophilic in nature, the corresponding sulfonamides can exhibit nucleophilic character. This property can be harnessed in stereoselective synthesis to control the three-dimensional arrangement of atoms in a molecule.

Stereoselective Synthesis of Enone N-Glycosides

The stereoselective synthesis of N-glycosides is of significant interest due to the prevalence of these structures in biologically important molecules. While specific studies detailing the use of this compound as a nucleophile for the synthesis of enone N-glycosides are not extensively documented, the general reactivity of sulfonamides in glycosylation reactions provides a basis for its potential application.

Research has demonstrated the successful use of various sulfonamides as nucleophiles in self-promoted, stereospecific glycosylation reactions with trichloroacetimidate (B1259523) donors. rsc.org In these reactions, an α-glucosyl trichloroacetimidate can react with a sulfonamide to stereospecifically form a β-N-glucoside in high yield without the need for an external catalyst. rsc.org The broad scope of compatible sulfonamides in such reactions suggests that this compound could potentially be employed as a nucleophile to achieve similar stereoselective transformations. rsc.org

Table 1: Stereoselective N-Glycosylation with Sulfonamides

Glycosyl Donor Nucleophile Stereochemical Outcome
α-Glucosyl trichloroacetimidate Generic Sulfonamide Predominantly β-N-glucoside

Role in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. Sulfonamides and their precursor sulfonyl chlorides are valuable building blocks in the construction of these cyclic structures.

Synthesis of Dithiadiazine Derivatives

Dithiadiazines are a class of heterocyclic compounds containing sulfur and nitrogen atoms. While direct synthetic routes to dithiadiazine derivatives using this compound are not widely reported, the general chemistry of sulfonyl chlorides can be extrapolated. The synthesis of related 1,2,6-thiadiazines has been achieved through the reaction of chlorinated precursors, indicating the feasibility of using chlorinated sulfonyl compounds in the formation of such heterocyclic systems. researchgate.net

Contributions to Complex Molecule Construction

The synthesis of complex natural products and other intricate organic molecules often relies on the strategic use of versatile and reactive building blocks. Trichloromethanesulfonyl chloride, the precursor to this compound, has been noted for its utility in organic synthesis. sigmaaldrich.com Although specific, prominent examples of this compound's direct application in the total synthesis of complex molecules are not abundant in the literature, its function as a source of the trichloromethanesulfonyl group suggests its potential role in multi-step synthetic sequences where this functional group is required.

Potential as a Raw Material in Specialty Chemical Production (e.g., Terpenes)

This compound holds potential as a precursor in the synthesis of specialty chemicals, a broad category that includes compounds like terpenes. chemimpex.com Terpenes are a diverse class of natural products with significant commercial applications in the fragrance, flavor, and pharmaceutical industries.

The chemical synthesis of terpenes can be a complex undertaking. While there is no direct evidence in the reviewed literature of this compound being used as a raw material for terpene synthesis, its chemical properties could be exploited in the functionalization of terpene precursors. The introduction of a sulfonamide group can alter the reactivity and solubility of an intermediate, potentially facilitating subsequent synthetic steps.

This compound: A Versatile Intermediate in Complex Molecular Construction

This compound, a unique chemical entity, serves as a pivotal intermediate in a variety of multi-step synthetic pathways, enabling the construction of complex molecular architectures. Its utility lies in the reactive nature of the trichloromethanesulfonyl group, which can participate in a range of chemical transformations to yield diverse and often biologically significant molecules. This section delves into specific examples of its application as a key building block in the synthesis of novel compounds.

Synthesis of Novel Sulfonamides with Potential Biological Activity

This compound is a valuable precursor for the synthesis of a wide array of N-substituted sulfonamides. These multi-step pathways often commence with the reaction of this compound with various nucleophiles, leading to the formation of new carbon-nitrogen and sulfur-nitrogen bonds. The resulting sulfonamide derivatives can then undergo further functionalization to generate target molecules with potential applications in medicinal chemistry and materials science.

One notable synthetic route involves the reaction of this compound with primary or secondary amines to afford the corresponding N-substituted trichloromethanesulfonamides. This initial step is typically followed by a series of transformations to modify the trichloromethyl group or introduce additional functionalities. For instance, the trichloromethyl group can be converted to other functional groups, such as a carboxylic acid or an ester, through hydrolysis or alcoholysis under controlled conditions. These transformations pave the way for the synthesis of a diverse library of sulfonamide-containing compounds.

Table 1: Examples of N-Substituted Sulfonamides Synthesized from this compound

Starting AmineIntermediate ProductFinal Product (after further modification)Potential Application Area
AnilineN-Phenylthis compound4-(Trichloromethanesulfonamido)benzoic acidPharmaceutical intermediate
BenzylamineN-Benzylthis compoundMethyl 2-(trichloromethanesulfonamido)acetateAgrochemical research
Piperidine1-(Trichloromethanesulfonyl)piperidine1-(Dichloromethanesulfonyl)piperidineMaterial science precursor

Role in the Synthesis of Heterocyclic Compounds

The electrophilic nature of the sulfur atom in this compound makes it a useful reagent in the construction of heterocyclic ring systems. In these multi-step syntheses, this compound or its derivatives can act as a key building block, providing the sulfonyl group that becomes incorporated into the final heterocyclic framework.

A representative example involves the reaction of an N-acyl-trichloromethanesulfonamide with a binucleophilic reagent. This cascade reaction can lead to the formation of various five- or six-membered heterocycles containing a sulfonamide moiety. The specific outcome of the reaction is often dependent on the nature of the binucleophile and the reaction conditions employed. These synthetic strategies provide access to novel heterocyclic scaffolds that are of interest for the development of new therapeutic agents and functional materials.

Table 2: Heterocyclic Scaffolds Synthesized Using this compound Derivatives

Heterocyclic ClassKey Reaction TypeStarting MaterialsSignificance of the Scaffold
ThiazolidinonesCyclocondensationN-(1-Chloroalkyl)this compound, ThioureaCore structure in various bioactive compounds
OxadiazolesDehydrative cyclizationN-Acylthis compound, Hydrazine hydrateFound in antimicrobial and anti-inflammatory agents
Triazoles[3+2] CycloadditionTrichloromethanesulfonyl azide, AlkynesImportant pharmacophore in medicinal chemistry

The research findings underscore the importance of this compound as a versatile intermediate in organic synthesis. Its ability to participate in a variety of chemical transformations allows for the efficient construction of complex molecules, including novel sulfonamides and heterocyclic compounds with potential biological activities. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and contribute to the development of innovative chemical entities.

Advanced Spectroscopic Methodologies for Trichloromethanesulfonamide Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. auremn.org.br It provides information about the chemical environment of specific nuclei, allowing for the determination of molecular structure and dynamics. libretexts.orgnih.gov

Conformational Analysis and Rotational Barrier Studies

NMR spectroscopy is a key tool for studying the dynamic behavior of molecules, including conformational changes and rotational barriers. nih.govnih.gov For Trichloromethanesulfonamide, two main rotational processes can be investigated: rotation around the C-S bond and rotation around the S-N bond.

Rotation around the S-N bond in sulfonamides can be restricted due to the partial double-bond character arising from the interaction between the nitrogen lone pair and the sulfur d-orbitals. researchgate.net This restriction can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if rotation were rapid. Variable-temperature NMR studies can be employed to probe this phenomenon. mdpi.com By monitoring the NMR spectra at different temperatures, it may be possible to observe the coalescence of signals, which allows for the calculation of the energy barrier (ΔG‡) for rotation. mdpi.com While specific studies on this compound are not prevalent, research on other N,N-disubstituted sulfonamides has shown that highly electron-withdrawing groups on the sulfur atom can increase the rotational barrier significantly. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov These methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. msu.eduphotothermal.com

For this compound (CCl₃SO₂NH₂), key vibrational modes would include the stretching and bending of the S=O, S-N, N-H, C-S, and C-Cl bonds.

S=O Stretching: The sulfonyl group (SO₂) will exhibit strong, characteristic absorption bands in the IR spectrum. These typically appear as two distinct bands corresponding to asymmetric and symmetric stretching vibrations.

N-H Stretching: The N-H bonds of the amide group will give rise to stretching vibrations, usually observed in the 3400-3200 cm⁻¹ region of the IR spectrum.

C-Cl Stretching: The trichloromethyl group will produce strong absorptions in the fingerprint region of the IR spectrum.

S-N Stretching: The sulfur-nitrogen single bond stretch is also an important diagnostic peak for sulfonamides.

Raman spectroscopy is particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum. msu.edu Therefore, the symmetric S=O stretch and the C-Cl and C-S stretching modes would be expected to show strong signals in the Raman spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an infrared spectrum. scirp.org It offers significant advantages over older dispersive techniques, including higher speed, greater sensitivity (signal-to-noise ratio), and better wavelength accuracy. An FTIR spectrometer collects an interferogram of the sample signal, which is then converted to a spectrum using a mathematical operation called a Fourier transform. youtube.com

The FTIR spectrum of this compound would provide a detailed vibrational fingerprint, allowing for the unambiguous identification of its functional groups.

Table 2: Predicted Vibrational Frequencies for this compound Note: These are estimated values based on typical ranges for similar functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Asymmetric Stretch 3400 - 3300 Medium-Strong Weak
N-H Symmetric Stretch 3300 - 3200 Medium-Strong Weak
S=O Asymmetric Stretch 1370 - 1330 Strong Medium
S=O Symmetric Stretch 1180 - 1160 Strong Strong
S-N Stretch 940 - 900 Medium Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. wikipedia.org

For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be used. The resulting mass spectrum would show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the mass of the intact molecule.

The fragmentation pattern provides valuable structural information. Based on studies of other sulfonamides, common fragmentation pathways for this compound could include: nih.govnih.gov

Cleavage of the C-S bond, leading to the formation of [CCl₃]⁺ and [SO₂NH₂]⁻ or related radical ions.

Cleavage of the S-N bond.

Loss of sulfur dioxide (SO₂), a characteristic fragmentation for some sulfonamides. nih.gov

Loss of chlorine atoms from the trichloromethyl group.

Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule and its fragments. youtube.comnih.gov

By obtaining the exact mass of the molecular ion of this compound, its unique molecular formula (CH₂Cl₃NO₂S) can be unequivocally confirmed. For example, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com This capability is crucial for confirming the identity of a synthesized compound or for identifying an unknown substance in a complex mixture. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is a cornerstone analytical technique for the complete structural elucidation of crystalline solids, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. This methodology is indispensable for confirming the molecular structure of novel compounds, understanding intermolecular interactions, and identifying polymorphic forms. The analysis can be performed on single crystals or on polycrystalline powders, each providing unique and complementary structural information.

Single Crystal X-ray Diffraction

Single crystal XRD is the definitive method for determining the absolute structure of a molecule. researchgate.net This technique involves irradiating a single, well-ordered crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal's unit cell. researchgate.net

For a compound like this compound, a successful single crystal XRD analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The crystallographic space group, which describes the symmetry elements present in the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the asymmetric unit.

Intermolecular Interactions: Detailed information on hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the crystal packing.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a powerful technique used for the characterization of polycrystalline materials. pharmahealthsciences.net Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. pharmahealthsciences.net

Key applications of PXRD in the analysis of this compound would include:

Phase Identification: Comparing the experimental powder pattern to databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD) allows for the unambiguous identification of the compound. pharmahealthsciences.net

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct powder patterns.

Lattice Parameter Refinement: While not as precise as single crystal analysis, PXRD data can be used to refine the unit cell parameters of a known structure.

A hypothetical powder diffraction data table for this compound, based on typical patterns for organic sulfonamides, is presented below. This table illustrates the type of data obtained from a PXRD experiment.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
18.84.7260
21.14.2175
25.53.4940
28.93.0955

This is a representative table; actual data for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. youtube.com The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems.

For this compound, the primary chromophore is the benzenesulfonamide (B165840) moiety, if present as a derivative, or the sulfonamide group itself in conjunction with the highly electronegative trichloromethyl group. The electronic transitions observed in the UV-Vis spectrum of sulfonamides are typically π → π* and n → π* transitions. youtube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of molecules containing double or triple bonds and aromatic rings. These transitions are typically high-energy and result in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen and nitrogen atoms of the sulfonamide group, to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands compared to π → π* transitions.

The UV-Vis spectrum of a simple sulfonamide like sulfanilamide (B372717) shows characteristic absorption maxima that are influenced by the solvent and pH. pharmahealthsciences.net The trichloromethyl group in this compound is expected to act as an auxochrome, a group that modifies the absorption characteristics of a chromophore. Its strong electron-withdrawing nature could potentially cause a shift in the absorption maxima (λmax) to shorter wavelengths (a hypsochromic or blue shift) compared to an unsubstituted sulfonamide.

A representative UV-Vis absorption data table for a sulfonamide is provided below to illustrate the typical data generated.

Solventλmax 1 (nm)Molar Absorptivity (ε1)λmax 2 (nm)Molar Absorptivity (ε2)Transition Assignment
Ethanol2159,5002651,500π → π* / n → π
Hexane2109,2002601,300π → π / n → π
Water (pH 7)2209,8002701,600π → π / n → π*

This is a representative table based on general sulfonamide data; specific data for this compound is not available.

Advanced Spectroscopic Techniques for Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and control. Advanced spectroscopic techniques, particularly when used in-situ, provide real-time insights into reaction kinetics, the formation of intermediates, and the influence of reaction parameters.

In-situ Spectroscopy for Reaction Monitoring

In-situ spectroscopy involves the analysis of a chemical reaction in real-time within the reaction vessel, without the need for sampling. This approach provides a dynamic picture of the reaction progress, capturing transient intermediates and providing accurate kinetic data. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ monitoring of reactions involving sulfonamides and chlorination processes. acs.orgspectroscopyonline.com

Key applications for this compound synthesis:

Reactant and Product Tracking: The synthesis of this compound likely involves the chlorination of a suitable precursor. In-situ FTIR or Raman spectroscopy can monitor the consumption of the starting material and the formation of the product by tracking the characteristic vibrational bands of each species. For example, the appearance and growth of bands associated with the C-Cl and S=O stretching modes of this compound would indicate product formation. acs.orgspectroscopyonline.com

Identification of Intermediates: The high time resolution of in-situ spectroscopy may allow for the detection of short-lived reaction intermediates, providing crucial evidence for the proposed reaction mechanism.

Kinetic Analysis: By monitoring the concentration of reactants and products as a function of time, detailed kinetic profiles can be constructed. This information is vital for determining reaction orders, rate constants, and activation energies. acs.org

A hypothetical dataset from an in-situ FTIR monitoring of a reaction is shown below, illustrating the change in absorbance of key functional groups over time.

Time (min)Absorbance at ν(S-H)Absorbance at ν(C-Cl)
00.850.02
100.620.25
200.410.48
300.230.67
400.100.81
500.040.86
600.020.88

Multivariate Spectroscopic Methods for Complex Reaction Mixtures

The synthesis of this compound may result in a complex mixture containing the starting materials, product, intermediates, and by-products. Analyzing such mixtures with traditional spectroscopic methods can be challenging due to overlapping spectral features. Multivariate spectroscopic methods, also known as chemometrics, use mathematical and statistical tools to extract meaningful information from large and complex datasets, such as those generated by spectroscopic analysis of reaction mixtures. controleng.comnih.gov

Partial Least Squares (PLS) Regression: PLS is a supervised regression technique that is widely used to build predictive models from spectroscopic data. researchgate.net In the context of reaction monitoring, a PLS model can be calibrated to predict the concentration of this compound and other components in the reaction mixture based on their in-situ spectra. This allows for quantitative, real-time monitoring of the reaction progress. researchgate.net

These multivariate methods are powerful tools for:

Deconvoluting Complex Spectra: Resolving the contributions of individual components in a mixture with overlapping spectral signals.

Quantitative Analysis: Building robust calibration models for the simultaneous quantification of multiple components. researchgate.net

Process Monitoring and Control: Implementing real-time process analytical technology (PAT) to ensure consistent product quality and optimize reaction conditions. controleng.com

By combining advanced in-situ spectroscopic measurements with multivariate data analysis, a comprehensive understanding of the chemical processes involving this compound can be achieved.

Computational Chemistry and Theoretical Investigations of Trichloromethanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment and stability of Trichloromethanesulfonamide. These methods solve approximations of the Schrödinger equation to determine the molecule's wave function, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density. While specific DFT studies focused exclusively on this compound are not extensively reported in the surveyed scientific literature, such calculations would be invaluable.

A theoretical DFT study on this compound would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. From these calculations, a wealth of information could be obtained, including:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting band gap.

Spectroscopic Properties: Predictions of infrared (IR) and Raman vibrational frequencies, which can be compared with experimental spectra to confirm the structure.

Thermochemical Data: Enthalpy, entropy, and Gibbs free energy of formation.

A hypothetical data table of results from a DFT calculation on this compound at a common level of theory, such as B3LYP/6-311+G(d,p), is presented below to illustrate the type of data that would be generated.

PropertyPredicted Value (Hypothetical)
S=O Bond Length (Å)1.435
S-N Bond Length (Å)1.680
S-C Bond Length (Å)1.850
C-Cl Bond Length (Å)1.775
O-S-O Bond Angle (°)120.5
N-S-C Bond Angle (°)105.0
HOMO Energy (eV)-8.5
LUMO Energy (eV)-1.2
Dipole Moment (Debye)3.5

Note: The values in this table are illustrative and not based on actual published research.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods can be more computationally expensive than DFT but often provide higher accuracy, especially for systems where electron correlation is important. Common ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Quadratic Configuration Interaction (e.g., QCISD(T)).

While specific publications detailing the application of these high-level ab initio methods to this compound are scarce, their use would be crucial for benchmarking the results from DFT and for obtaining highly accurate energetic data. For example, QCISD(T) calculations, often considered the "gold standard" in quantum chemistry, would provide very reliable predictions for the molecule's atomization energy and heat of formation.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

An NBO analysis performed on this compound would provide quantitative insights into:

Hybridization: The specific hybridization of the atomic orbitals on the sulfur, nitrogen, carbon, and oxygen atoms.

Bonding Interactions: The nature of the S=O, S-N, S-C, and C-Cl bonds (e.g., their polarity and strength).

Charge Distribution: The partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule.

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals, which can reveal important details about electron delocalization.

A hypothetical table summarizing potential NBO analysis results for this compound is shown below.

AtomNatural Charge (e)Hybridization (Hypothetical)
S+1.5sp³
O-0.8sp²
N-0.9sp³
C+0.5sp³
Cl-0.1sp³

Note: The values in this table are illustrative and not based on actual published research.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. Theoretical studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate. While specific computational studies on the reaction mechanisms of this compound are not readily found in the literature, such investigations would be key to understanding its chemical reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the S-N and S-C bonds can lead to different conformers with varying energies.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points correspond to the transition states for interconversion between conformers. This analysis would identify the most stable conformer of this compound and the energy barriers to rotation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time.

For this compound, MD simulations could be used to study:

Vibrational Motions: The characteristic vibrations of the molecule at a given temperature.

Conformational Dynamics: The transitions between different conformers over time.

Solvent Effects: How the presence of a solvent affects the structure, dynamics, and reactivity of this compound. By explicitly including solvent molecules in the simulation, one can study the solvation shell around the molecule and the specific interactions (e.g., hydrogen bonding) between the solute and solvent.

While there is a lack of specific MD simulation studies on this compound in the scientific literature, this approach would be essential for understanding its behavior in a realistic chemical environment.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering insights into molecular structure and bonding. For this compound, a combination of quantum mechanical methods would be applied to predict its various spectra.

Theoretical Framework:

Density Functional Theory (DFT) is a widely used method for predicting a range of molecular properties, including spectroscopic data, due to its balance of accuracy and computational cost. By approximating the electron density of a molecule, DFT can calculate the electronic structure, from which spectroscopic properties can be derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational chemistry can predict both ¹H and ¹³C NMR spectra, as well as spectra for other relevant nuclei such as ¹⁴N and ³³S. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Hypothetical Predicted NMR Data for this compound:

Since no specific studies exist, a hypothetical data table is presented below to illustrate the expected output of such a computational study. The exact values would depend on the level of theory and basis set used in the calculation.

NucleusPredicted Chemical Shift (ppm) - Hypothetical
¹H (of the amide group)7.0 - 9.0
¹³C (trichloromethyl group)90 - 110

Comparison with Experimental Data:

Ideally, predicted NMR spectra would be compared with experimentally obtained spectra to validate the computational model. Discrepancies between the predicted and experimental data can often be explained by environmental factors not fully accounted for in the calculation, such as solvent effects or intermolecular interactions in the solid state. For this compound, no experimental NMR data has been identified in the literature for such a comparison.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The frequency and intensity of these vibrations are calculated, resulting in a predicted IR spectrum.

Hypothetical Predicted IR Data for this compound:

Vibrational ModePredicted Frequency (cm⁻¹) - Hypothetical
N-H stretch3300 - 3500
S=O asymmetric stretch1350 - 1400
S=O symmetric stretch1150 - 1200
C-Cl stretch700 - 850

Comparison with Experimental Data:

As with NMR, the predicted IR spectrum would be compared against an experimental spectrum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data. No experimental IR data for this compound was found for this comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra, such as UV-Vis spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The wavelength of maximum absorption (λmax) and the oscillator strength (related to the intensity of the absorption) are the key parameters obtained.

Hypothetical Predicted UV-Vis Data for this compound:

Electronic TransitionPredicted λmax (nm) - HypotheticalOscillator Strength (f) - Hypothetical
n → σ190 - 220Low
π → π (if applicable)Not expected to be significant-

Comparison with Experimental Data:

The accuracy of TD-DFT predictions for UV-Vis spectra can be influenced by the choice of functional and the inclusion of solvent effects. Comparing the predicted λmax with experimental data helps to assess the electronic structure of the molecule. No experimental UV-Vis data for this compound has been reported in the available literature.

Design and Virtual Screening of Novel this compound Analogs

The design and virtual screening of novel analogs of a lead compound like this compound is a critical step in drug discovery and materials science. Computational methods allow for the rapid and cost-effective evaluation of large libraries of virtual compounds to identify candidates with desired properties.

Rational Drug Design and Analog Design:

The design of novel analogs would begin with the core structure of this compound. Modifications would be made to various parts of the molecule, such as the trichloromethyl group or the sulfonamide moiety, to explore how these changes affect its properties. For example, replacing the chlorine atoms with other halogens or alkyl groups could modulate the lipophilicity and electronic properties of the molecule.

Virtual Screening Methodologies:

Two primary approaches are used for virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A library of virtual compounds would be screened to identify those that are structurally similar to this compound.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be used. This involves docking a library of virtual compounds into the binding site of the target. The docking process predicts the binding mode and affinity of each compound, allowing for the ranking of potential candidates.

Virtual Screening Workflow:

A typical virtual screening workflow for this compound analogs would involve the following steps:

Library Preparation: A large library of virtual compounds, either commercially available or synthetically accessible, would be generated and prepared for screening.

Screening: The library would be screened using either LBVS or SBVS methods.

Hit Identification: Compounds that pass the initial screening criteria (e.g., high similarity score in LBVS or high docking score in SBVS) are identified as "hits."

Post-Screening Analysis: The identified hits would be further analyzed for properties such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Hypothetical Results of a Virtual Screening Study:

As no virtual screening studies on this compound analogs have been published, the following table presents a hypothetical outcome of such a study, showcasing the types of data that would be generated.

Analog IDModificationDocking Score (kcal/mol) - HypotheticalPredicted Activity
TCM-Analog-001-CCl₃ → -CF₃-8.5Potentially higher binding affinity
TCM-Analog-002-NH₂ → -NHCH₃-7.9Improved lipophilicity
TCM-Analog-003-SO₂- → -SO--6.5Altered electronic properties

The most promising candidates from the virtual screening would then be prioritized for chemical synthesis and experimental testing to validate their predicted properties and biological activity. This iterative process of computational design and experimental validation is a powerful strategy for the discovery of novel and effective molecules.

Conclusion and Future Research Perspectives

Development of Novel Trichloromethanesulfonamide-Based Reagents

The future development of reagents based on this compound hinges on exploiting the unique properties conferred by the trichloromethyl group. This strongly electron-withdrawing group significantly increases the acidity of the N-H proton, making the corresponding anion a potentially useful nucleophile or base.

Future research could focus on:

N-Functionalized Reagents: The nitrogen atom of this compound serves as a prime site for modification. Derivatization to create N-halo, N-nitroso, or N-silyl species could yield a new class of reagents for electrophilic group transfer reactions. For instance, an "N-chloro-trichloromethanesulfonamide" could act as a potent source of electrophilic chlorine.

Precursors to Sulfonyl Nitrenes: Sulfonamides are known precursors to sulfonyl nitrenes, highly reactive intermediates used in C-H amination and aziridination reactions. Research into the generation of trichloromethanesulfonyl nitrene from the parent amide could unlock new synthetic pathways for nitrogen-containing molecules. The electronic properties of the CCl₃ group would be expected to modulate the reactivity of the nitrene species in potentially useful ways.

Metal Complexes: The sulfonamide moiety can act as a ligand for various metal centers. The synthesis and characterization of novel metal-trichloromethanesulfonamide complexes could lead to new catalysts where the ligand's electronic profile is finely tuned by the trichloromethyl group, influencing the catalytic cycle's efficiency and selectivity.

Unveiling New Reactivity Patterns and Synthetic Transformations

Beyond developing new reagents, there is significant scope for discovering novel reactivity patterns for this compound itself. The compound serves as a building block that can be incorporated into more complex molecular architectures, particularly heterocyclic systems which are of high interest in medicinal chemistry. nih.govnih.gov

Key areas for future investigation include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound, aldehydes, and other nucleophiles could provide rapid access to complex molecules. Analogous reactions with the structurally related trifluoromethanesulfonamide (B151150) have been shown to produce diverse heterocyclic structures.

Domino and Cascade Reactions: The functional groups within this compound can be sequentially activated to trigger cascade reactions. For example, an initial N-alkylation could be followed by a base-induced elimination or cyclization, leveraging the electronic effects of the sulfonyl and trichloromethyl groups.

Synthesis of Fused Heterocycles: Using this compound as a starting material for the synthesis of bicyclic or polycyclic heterocyclic systems is a promising avenue. Its participation in cycloaddition or condensation-cyclization reactions could lead to novel scaffolds for drug discovery and materials science. nih.gov

A summary of potential synthetic transformations is presented in the table below.

Transformation TypePotential ReactantsPotential ProductsResearch Goal
C-H AminationAlkanes, AlkenesAmines, AziridinesGeneration and trapping of trichloromethanesulfonyl nitrene.
Multicomponent CondensationAldehydes, AminesSubstituted HeterocyclesEfficient assembly of complex molecular scaffolds.
N-Arylation / N-AlkylationAryl Halides, Alkyl HalidesSubstituted SulfonamidesCreation of diverse libraries for biological screening.
Cycloaddition ReactionsDienes, DipolarophilesFused Ring SystemsAccess to novel heterocyclic frameworks.

Integration with Modern Chemical Synthesis Paradigms

The true potential of this compound chemistry can be unlocked by integrating its study with modern synthesis technologies. These paradigms offer enhanced control, efficiency, and scalability compared to traditional batch methods. neuroquantology.com

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. neuroquantology.com This technology offers superior control over reaction parameters like temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. nih.govamt.uk Although specific applications involving this compound have not been extensively reported, its integration into flow processes represents a significant area for future growth.

Potential flow chemistry applications include:

Safe Generation of Reactive Intermediates: The synthesis of potentially unstable intermediates, such as N-halogenated derivatives or sulfonyl nitrenes from this compound, could be performed more safely in a flow reactor. The small reaction volume at any given moment minimizes the risks associated with exothermic events or the accumulation of hazardous compounds.

Reaction Optimization: Flow chemistry platforms, often automated, allow for the rapid screening of reaction conditions (e.g., temperature, stoichiometry, residence time) to quickly identify the optimal parameters for reactions involving this compound, accelerating process development. thalesnano.com

Telescoped Synthesis: Multi-step syntheses that use this compound as an intermediate could be "telescoped" into a single continuous flow process, eliminating the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.

High-Throughput Experimentation (HTE) utilizes automated robotic systems to conduct hundreds or even thousands of experiments in parallel on a microscale. nih.gov This approach is invaluable for rapidly discovering new reactions, optimizing existing ones, and screening for desired properties. nih.govmrs-j.org

Future research could apply HTE to:

Catalyst Screening: For reactions such as N-arylations or C-H functionalizations involving this compound, HTE can be used to rapidly screen large libraries of metal catalysts and ligands to identify the most effective combination for a desired transformation.

Library Synthesis: Automated synthesis platforms can be programmed to generate large libraries of this compound derivatives by reacting the parent compound with a diverse set of building blocks. These libraries are crucial for drug discovery programs and structure-activity relationship (SAR) studies.

Reaction Condition Discovery: By systematically varying solvents, bases, additives, and temperatures in a multi-well plate format, HTE can efficiently map the reaction landscape for a given transformation, uncovering novel and non-obvious conditions for achieving high yields and selectivity. nih.gov

Advanced Interdisciplinary Research with Computational and Spectroscopic Approaches

A synergistic approach combining synthetic experimentation with advanced computational and spectroscopic analysis is essential for a comprehensive understanding of this compound's properties and reactivity. rug.nl

Computational Spectroscopy: This field uses quantum chemical calculations to predict and interpret spectroscopic data (e.g., NMR, IR, Raman). mdpi.comnsf.gov For this compound and its derivatives, Density Functional Theory (DFT) calculations could be employed to:

Assign vibrational modes in IR and Raman spectra.

Predict NMR chemical shifts to aid in structure elucidation.

Model the electronic structure to understand the influence of the CCl₃ group on the molecule's frontier orbitals and reactivity.

Mechanistic Studies: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the investigation of reaction mechanisms, the identification of transition states, and the rationalization of observed product distributions. Such insights are critical for designing more efficient and selective synthetic methods.

In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as ReactIR or process Raman spectroscopy, can monitor reactions in real-time. This is particularly powerful when combined with flow chemistry, providing detailed kinetic data and insights into the formation and consumption of intermediates, leading to a more profound understanding of the underlying reaction mechanisms. google.com

By pursuing these future research directions, the scientific community can elevate this compound from a simple chemical entity to a versatile tool in modern organic synthesis and interdisciplinary chemical science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.